7,13-dibenzyl-3-sulfanylidene-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one
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Overview
Description
4,8-dibenzyl-1-thioxo-2,4,6,7,8,9-hexahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including pyrido, thieno, triazolo, and pyrimidinone moieties
Preparation Methods
The synthesis of 4,8-dibenzyl-1-thioxo-2,4,6,7,8,9-hexahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly utilizing catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings, often using reagents like alkyl halides or acyl chlorides.
Hydrogenolysis: The compound can undergo hydrogenolysis, particularly at the benzyl groups, using catalysts like palladium on carbon in the presence of hydrogen.
Scientific Research Applications
4,8-dibenzyl-1-thioxo-2,4,6,7,8,9-hexahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved could include inhibition of signal transduction processes or interference with DNA replication, depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures with fused rings, such as:
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds also feature thieno and pyrimidine rings and are studied for their biological activities.
Hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds share structural similarities and are explored for their potential as enzyme inhibitors.
The uniqueness of 4,8-dibenzyl-1-thioxo-2,4,6,7,8,9-hexahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one lies in its specific combination of fused rings and the presence of benzyl and thioxo groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
351341-89-4 |
---|---|
Molecular Formula |
C24H21N5OS2 |
Molecular Weight |
459.6g/mol |
IUPAC Name |
7,13-dibenzyl-3-sulfanylidene-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one |
InChI |
InChI=1S/C24H21N5OS2/c30-21-20-18-11-12-27(13-16-7-3-1-4-8-16)15-19(18)32-22(20)29-23(25-26-24(29)31)28(21)14-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,26,31) |
InChI Key |
AJIJRRVOKLVRAM-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C3=C(S2)N4C(=S)NN=C4N(C3=O)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
C1CN(CC2=C1C3=C(S2)N4C(=S)NN=C4N(C3=O)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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